6-Bromo-1-methylindazole-4-boronic acid pinacol ester
Description
Structural Characterization
IUPAC Nomenclature and Molecular Formula Analysis
The compound’s IUPAC name is 6-bromo-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. Its molecular formula is $$ \text{C}{14}\text{H}{18}\text{BBrN}2\text{O}2 $$, with a molecular weight of 337.02 g/mol . The structure comprises:
- Indazole core : A bicyclic aromatic system with a five-membered nitrogen-containing ring fused to a benzene ring.
- 1-Methyl substituent : A methyl group attached to the nitrogen atom of the indazole.
- 6-Bromo substituent : A bromine atom at the sixth position of the indazole.
- 4-Boronic acid pinacol ester : A boronic ester group (Bpin) at the fourth position, formed by reacting boronic acid with pinacol (2,3-dimethyl-2,3-butanediol).
Crystallographic Data and Conformational Isomerism
While explicit crystallographic data for 6-bromo-1-methylindazole-4-boronic acid pinacol ester are not reported in the literature, insights can be drawn from structural analogs and computational studies.
Key Observations:
- Planar Bpin Group : The boronic ester (Bpin) adopts a planar trigonal geometry due to the oxygen-boron-oxygen motif, minimizing steric interactions. This planarity facilitates π-π stacking in crystal lattices.
- Conformational Flexibility : The indazole core and Bpin group may adopt distinct conformations in the solid state, influenced by intermolecular hydrogen bonding or halogen interactions (e.g., bromine-mediated van der Waals forces).
- Steric Effects : The methyl group at position 1 and bromine at position 6 introduce asymmetry, potentially affecting crystal packing.
Spectroscopic Identification
Spectroscopic data for this compound are limited in publicly available sources. However, trends from analogous indazole boronic esters can guide interpretation:
$$ ^1\text{H NMR} $$ and $$ ^{13}\text{C NMR} $$
| Proton Environment | Expected $$ \delta_{\text{H}} $$ (ppm) | Source |
|---|---|---|
| Indazole aromatic protons | 7.0–8.5 (multiplet) | |
| Methyl group (N-bound) | 3.8–4.2 (singlet) | |
| Bpin methyl groups | 1.2–1.4 (singlet) |
FT-IR
| Functional Group | Characteristic Absorbance (cm$$^{-1}$$) | |
|---|---|---|
| B-O (boronic ester) | 1350–1400 (stretching) | |
| C=N (indazole) | 1600–1650 (stretching) | |
| C-Br (aromatic) | 550–600 (stretching) |
Mass Spectrometry
The molecular ion peak ($$ \text{M}^+ $$) is expected at $$ m/z = 337 $$, with fragmentation patterns indicative of Bpin cleavage and bromine loss.
Comparative Analysis with Structural Analogs
Positional Isomerism in Indazole Boronic Esters
| Compound | Position of Boron | Substituents | Key Differences |
|---|---|---|---|
| 6-Bromo-1-methylindazole-4-Bpin | Position 4 | Br (C6), Me (N1) | Ortho to bromine; enhanced reactivity |
| 3-Methylindazole-6-Bpin | Position 6 | Me (C3) | Meta to bromine; reduced steric hindrance |
| 1-Methylindazole-6-Bpin | Position 6 | Me (N1) | Para to methyl; distinct electronic effects |
Electronic and Steric Effects
- Bromine Substituent : The electron-withdrawing bromine at C6 deactivates the indazole ring, directing electrophilic substitution to C4 and C5.
- Bpin Group : The planar Bpin group minimizes steric clashes, enabling efficient transmetalation in cross-coupling reactions.
- Methyl Group : The N-bound methyl enhances solubility in organic solvents and stabilizes the indazole core via hyperconjugation.
Properties
IUPAC Name |
6-bromo-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BBrN2O2/c1-13(2)14(3,4)20-15(19-13)11-6-9(16)7-12-10(11)8-17-18(12)5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNANRFLWFUVGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=NN3C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BBrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methylindazole-4-boronic acid pinacol ester typically involves the following steps:
Bromination: The starting material, 1-methylindazole, is brominated at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methylindazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.
Oxidation and Reduction: The boronic ester group can be oxidized to form boronic acids or reduced to form boranes.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or sodium perborate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Boronic acids.
Reduction: Boranes.
Scientific Research Applications
6-Bromo-1-methylindazole-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Biology: Employed in the development of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methylindazole-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Bromine Position: The 6-bromo substituent in the target compound contrasts with 5-bromo (FF-8459) and 4-bromo (discontinued analog, ) derivatives. Bromine placement influences electronic and steric profiles, affecting cross-coupling reactivity and regioselectivity .
Discontinued analogs (e.g., 4-bromo-1H-indazole-6-boronic acid pinacol ester) highlight supply chain variability .
Purity and Stability :
- The target compound’s 96% purity is typical for commercial boronic esters, though higher purity (99%) is observed in dimethyl-substituted analogs .
- Pinacol esters generally exhibit stability in anhydrous conditions but hydrolyze in aqueous media or react with oxidants like H₂O₂, as demonstrated in studies on 4-nitrophenylboronic acid pinacol ester .
Biological Activity
6-Bromo-1-methylindazole-4-boronic acid pinacol ester is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, including anticancer and antimicrobial properties, along with relevant research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H18BBrN2O2
- CAS Number : 2377606-25-0
Anticancer Activity
Research has indicated that boronic acid derivatives, including 6-bromo-1-methylindazole derivatives, exhibit significant anticancer activity. In a study focusing on similar boronic compounds, it was found that certain derivatives reduced the viability of prostate cancer cells significantly while maintaining the viability of healthy cells. For instance, compounds B5 and B7 achieved cell viability reductions to 33% and 44% at a concentration of 5 µM against prostate cancer cells, while healthy cells retained viabilities of 71% and 95%, respectively .
Table 1: Anticancer Activity of Boronic Acid Derivatives
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| B5 | Prostate Cancer | 5 | 33 |
| B7 | Prostate Cancer | 5 | 44 |
| Control | Healthy Cells | - | 71 |
Antimicrobial Properties
The antimicrobial efficacy of boronic acid compounds has also been explored. In studies involving various microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans, boronic compounds demonstrated inhibition zones ranging from 7 to 13 mm. This suggests that these compounds possess notable antimicrobial properties, making them potential candidates for further development in treating infections .
Mechanistic Insights
The biological activity of boronic acid derivatives is often attributed to their ability to interact with biological targets through reversible covalent binding. This property allows them to modulate enzyme activities and disrupt cellular processes in cancerous and microbial cells. For example, the inhibition of specific enzymes involved in cancer cell proliferation can lead to reduced tumor growth .
Case Studies
- Cytotoxicity Assessment : A comprehensive study assessed the cytotoxic effects of various boronic acid derivatives on prostate cancer cells. The results indicated that these compounds could selectively target cancer cells while sparing normal cells, highlighting their therapeutic potential .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of boronic acid derivatives against a panel of pathogens. The results showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .
Q & A
Q. What are the recommended storage conditions for 6-bromo-1-methylindazole-4-boronic acid pinacol ester to ensure stability?
The compound should be stored at 0–6°C in a tightly sealed, dry container under inert gas (e.g., argon) to prevent hydrolysis of the boronic ester moiety. Moisture and prolonged exposure to air should be avoided, as boronic esters are prone to degradation via protodeboronation or oxidation. Storage in amber glass vials is recommended to limit light-induced decomposition .
Q. What analytical techniques are suitable for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm the integrity of the boronic ester group (characteristic peaks for pinacol at ~1.2 ppm) and verify bromine substitution on the indazole ring.
- HPLC-MS : For purity assessment (>95% by area) and detection of hydrolyzed boronic acid impurities.
- Elemental Analysis : To validate boron content (theoretical ~3.5% for C14H18BBrN2O2).
- FT-IR : To identify B-O stretching vibrations (~1350–1310 cm⁻¹) .
Q. What safety precautions are required when handling this compound?
While specific toxicity data are limited, standard boronic acid/ester protocols apply:
- Use nitrile gloves and safety goggles to avoid skin/eye contact.
- Work in a fume hood to minimize inhalation risks.
- Avoid contact with strong oxidizers (e.g., peroxides) due to potential exothermic reactions.
- Dispose of waste via licensed hazardous chemical disposal services .
Advanced Research Questions
Q. How can reaction yields be optimized in Suzuki-Miyaura cross-couplings using this compound?
Key parameters include:
- Catalyst System : Use Pd(PPh₃)₄ (1–2 mol%) or XPhos-Pd-G3 for sterically hindered substrates.
- Solvent Mixture : A 5:2 v/v toluene/ethanol ratio enhances solubility and stabilizes the palladium intermediate.
- Base : Aqueous Na2CO3 (2 M, 1 equiv) maintains pH 9–10, critical for transmetallation.
- Degassing : Purge with N₂ for 30 minutes to prevent catalyst oxidation .
Q. What strategies mitigate low reactivity in cross-coupling reactions with electron-deficient aryl halides?
- Pre-activation : Stir the boronic ester with 1 equiv of Cs2CO3 in THF for 1 hour to generate the more reactive borate species.
- Microwave Assistance : Apply 100–120°C for 10–20 minutes to accelerate sluggish couplings.
- Ligand Screening : Test bulky ligands (e.g., SPhos) to stabilize Pd(0) intermediates in challenging couplings .
Q. How should researchers address contradictions in reported catalytic conditions for this compound?
Discrepancies in catalyst loading (e.g., 1 mol% vs. 5 mol% Pd) often arise from substrate-specific steric/electronic effects. To resolve this:
Q. What are the applications of this compound in medicinal chemistry?
It serves as a key intermediate for:
Q. How can researchers troubleshoot hydrolysis of the boronic ester during reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
